Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate
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Overview
Description
Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered heterocyclic structure containing two nitrogen atoms The addition of an ethyl ester group and a 4-fluorophenyl group further defines its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can lead to the formation of pyrazolidines with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolidinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic and optical properties.
Biological Research: Researchers are exploring its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in inflammatory pathways. The presence of the fluorophenyl group enhances its binding affinity to these targets, thereby increasing its efficacy . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways related to inflammation and pain .
Comparison with Similar Compounds
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: This compound shares a similar pyrazole ring structure but differs in the position of the fluorophenyl group and the type of nitrogen heterocycle.
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: Another related compound with a pyrazole ring and multiple fluorine substitutions.
Uniqueness: Ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate is unique due to its specific pyrazolidine ring structure and the position of the fluorophenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C12H15FN2O2 |
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Molecular Weight |
238.26 g/mol |
IUPAC Name |
ethyl 5-(4-fluorophenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-6,10-11,14-15H,2,7H2,1H3 |
InChI Key |
HFLRXNBAIHRCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(NN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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